

# Revolutionizing Felodipine Formulation: A Guide to Multicomponent Solid Forms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Felodipine**, a calcium channel blocker essential in the management of hypertension, presents a significant formulation challenge due to its poor aqueous solubility, which limits its bioavailability. This application note provides detailed protocols and comparative data on the preparation of multicomponent solid forms of **felodipine**—including co-crystals, eutectics, and solid dispersions—to enhance its solubility and dissolution rate.

## **Executive Summary**

The transformation of **felodipine** into multicomponent solid forms offers a promising strategy to overcome its biopharmaceutical limitations. This document outlines various techniques, including mechanochemical synthesis, solvent evaporation, and hot-melt extrusion, providing step-by-step protocols for each. Comparative data on the solubility and dissolution performance of the resulting solid forms are presented in structured tables for easy reference. Furthermore, experimental workflows and the logical relationships between preparation methods and the resulting solid forms are illustrated through diagrams to guide researchers in selecting the optimal approach for their specific needs.

## **Introduction to Multicomponent Solid Forms**

Multicomponent solid forms are crystalline or amorphous materials composed of two or more different molecules held together by non-covalent interactions. For poorly soluble drugs like **felodipine**, these forms can significantly improve physicochemical properties without altering



the drug's intrinsic pharmacological activity. The primary types of multicomponent solid forms discussed herein are:

- Co-crystals: Crystalline structures in which a drug molecule and a coformer exist in a stoichiometric ratio within the same crystal lattice.
- Eutectics: A mixture of two or more components that melt at a single, lower temperature than the melting points of the individual components.
- Solid Dispersions: Systems where a drug is dispersed in an inert carrier matrix, often in an amorphous state.

# Comparative Performance of Felodipine Multicomponent Solid Forms

The choice of preparation technique and coformer/carrier significantly impacts the physicochemical properties of the resulting **felodipine** solid form. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Solubility Enhancement of **Felodipine** Multicomponent Solid Forms



| Solid Form<br>Type  | Coformer/C<br>arrier | Molar Ratio<br>(Drug:Cofor<br>mer/Carrier) | Preparation<br>Method            | Solubility<br>(µg/mL)         | Fold<br>Increase in<br>Solubility     |
|---------------------|----------------------|--------------------------------------------|----------------------------------|-------------------------------|---------------------------------------|
| Co-crystal          | Imidazole            | 1:1                                        | Mechanoche<br>mical<br>Synthesis | 110.3 ± 4.7<br>(in 0.1 N HCl) | ~5.6                                  |
| Eutectic            | Nicotinamide         | 1:1                                        | Mechanoche<br>mical<br>Synthesis | 145.2 ± 5.1<br>(in 0.1 N HCl) | ~7.4                                  |
| Eutectic            | Malonic Acid         | 1:1                                        | Mechanoche<br>mical<br>Synthesis | 128.9 ± 3.9<br>(in 0.1 N HCl) | ~6.5                                  |
| Solid<br>Dispersion | PEG 6000             | 1:6                                        | Solvent<br>Evaporation           | -                             | -                                     |
| Solid<br>Dispersion | PVA                  | 1:6                                        | Solvent<br>Evaporation           | -                             | -                                     |
| Solid<br>Dispersion | Soluplus®            | 1:9 (10%<br>drug load)                     | Hot-Melt<br>Extrusion            | Dramatically<br>Increased     | -                                     |
| Solid<br>Dispersion | Eudragit EPO         | 1:9                                        | Hot-Melt<br>Extrusion            | 485.9                         | ~25.4<br>(compared to<br>19.17 µg/mL) |

Note: Solubility of pure **felodipine** is approximately 19.7  $\mu$ g/mL in water.[1][2] Data for solid dispersions often focuses on dissolution enhancement rather than equilibrium solubility.

Table 2: Dissolution Performance of **Felodipine** Multicomponent Solid Forms



| Solid Form<br>Type  | Coformer/C<br>arrier | Molar Ratio<br>(Drug:Cofor<br>mer/Carrier) | Preparation<br>Method            | Dissolution<br>Conditions              | % Drug<br>Released<br>(Time)                  |
|---------------------|----------------------|--------------------------------------------|----------------------------------|----------------------------------------|-----------------------------------------------|
| Co-crystal          | Imidazole            | 1:1                                        | Mechanoche<br>mical<br>Synthesis | 0.1 N HCI<br>(pH 1.2)                  | -                                             |
| Eutectic            | Nicotinamide         | 1:1                                        | Mechanoche<br>mical<br>Synthesis | 0.1 N HCl<br>(pH 1.2)                  | Higher than<br>co-crystal<br>and pure<br>drug |
| Eutectic            | Malonic Acid         | 1:1                                        | Mechanoche<br>mical<br>Synthesis | 0.1 N HCI<br>(pH 1.2)                  | Higher than<br>co-crystal<br>and pure<br>drug |
| Solid<br>Dispersion | PEG 6000             | 1:6                                        | Solvent<br>Evaporation           | pH 1.2 buffer                          | 89% (90 min)<br>[3]                           |
| Solid<br>Dispersion | PVA                  | 1:6                                        | Solvent<br>Evaporation           | pH 1.2 buffer                          | 95% (85 min)<br>[3]                           |
| Solid<br>Dispersion | Eudragit EPO         | 1:9                                        | Hot-Melt<br>Extrusion            | Simulated<br>Gastric Fluid<br>(pH 1.2) | >95% (20<br>min)                              |

## **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of **felodipine** multicomponent solid forms.

## **Preparation Methods**

The following diagram illustrates the general workflow for preparing different multicomponent solid forms of **felodipine**.





#### Click to download full resolution via product page

General workflow for preparing **felodipine** multicomponent solid forms.

This protocol is based on the principles of liquid-assisted grinding (LAG).

#### Materials:

- Felodipine
- Imidazole
- Methanol (or other suitable solvent)
- Mortar and pestle or a ball mill



#### Procedure:

- Weigh equimolar amounts of felodipine and imidazole.
- Transfer the powders to a mortar or a grinding jar of a ball mill.
- Add a few drops (typically 10-20 μL per 100 mg of powder) of methanol to the powder mixture. The mixture should be damp, not a slurry.
- Grind the mixture manually with a pestle for 15-30 minutes or in a ball mill at a specified frequency (e.g., 15-30 Hz) for a similar duration.
- Scrape the sides of the mortar or jar periodically to ensure homogeneous grinding.
- The resulting powder is the felodipine-imidazole co-crystal.
- Dry the sample under vacuum to remove any residual solvent before characterization.

#### Materials:

- Felodipine
- Nicotinamide
- · Mortar and pestle or a ball mill

#### Procedure:

- Weigh equimolar amounts of felodipine and nicotinamide.
- Combine the powders in a mortar or a grinding jar.
- Grind the physical mixture thoroughly for 15-30 minutes. Unlike LAG, no solvent is added.
- The resulting fine powder is the felodipine-nicotinamide eutectic mixture.

#### Materials:

Felodipine



| • | Polyvinyl | alcohol | (PVA) | ) |
|---|-----------|---------|-------|---|
|---|-----------|---------|-------|---|

- Ethanol
- Beaker or flask
- Magnetic stirrer
- Water bath or rotary evaporator

#### Procedure:

- Dissolve the required amount of **felodipine** in a suitable volume of ethanol.
- In a separate container, dissolve the polyvinyl alcohol (PVA) in the **felodipine**-ethanol solution. The amount of ethanol should be approximately 2.5 times the total weight of the drug and polymer.[3]
- Stir the solution until a clear solution is obtained.
- Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.
- The resulting solid film or mass is the solid dispersion.
- Further dry the solid dispersion in a vacuum oven to remove residual solvent.
- Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

#### Materials:

- Felodipine
- Soluplus®
- A hot-melt extruder with a twin-screw system

#### Procedure:

## Methodological & Application





- Physically mix **felodipine** and Soluplus® in the desired weight ratio (e.g., 1:9 for 10% drug loading).
- Feed the physical mixture into the hot-melt extruder.
- Set the extruder parameters. The processing temperature will depend on the polymer but is typically in the range of 130-160°C. The screw speed can be set, for example, at 100-200 rpm.
- The molten extrudate is collected and allowed to cool and solidify.
- Mill the extrudate to a fine powder and sieve to obtain the desired particle size fraction.

The following diagram illustrates the logical relationship in selecting a preparation method based on the desired solid form.





Click to download full resolution via product page

Decision pathway for selecting a preparation method.

### **Characterization Protocols**

The successful formation of the desired multicomponent solid form should be confirmed using appropriate analytical techniques.

Purpose: To determine the melting point and thermal behavior of the solid forms. The formation of a new single melting peak different from the starting materials can indicate co-crystal or eutectic formation. A glass transition temperature (Tg) is indicative of an amorphous solid dispersion.



#### Procedure:

- Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
- Seal the pan hermetically. An empty sealed pan is used as a reference.
- Place the sample and reference pans in the DSC cell.
- Heat the sample at a constant rate, typically 10°C/min, over a temperature range that
  encompasses the melting points of all components (e.g., 30°C to 200°C).
- Record the heat flow as a function of temperature.

Purpose: To analyze the crystalline structure of the solid forms. The appearance of new diffraction peaks not present in the spectra of the starting materials confirms the formation of a new crystalline phase (co-crystal). A halo pattern with the absence of sharp peaks indicates an amorphous material.

#### Procedure:

- Pack the powder sample into a sample holder.
- Ensure the surface of the powder is flat and level with the holder.
- Place the sample holder in the PXRD instrument.
- Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
- Record the diffraction pattern.

## Conclusion

The preparation of multicomponent solid forms of **felodipine** is a highly effective strategy to enhance its solubility and dissolution rate. Mechanochemical synthesis offers a green and efficient route to co-crystals and eutectics, while solvent-based methods and hot-melt extrusion are robust techniques for producing amorphous solid dispersions. The choice of method and coformer/carrier should be guided by the desired physicochemical properties and scalability of



the process. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to advance the formulation of **felodipine** and other poorly soluble drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Multicomponent solid forms of felodipine: preparation, characterisation, physicochemical and in-vivo studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Revolutionizing Felodipine Formulation: A Guide to Multicomponent Solid Forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672334#techniques-for-preparing-multicomponent-solid-forms-of-felodipine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com